molecular formula C16H12F3NO2S B3141151 2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl 2-thiophenecarboxylate CAS No. 478079-29-7

2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl 2-thiophenecarboxylate

Cat. No.: B3141151
CAS No.: 478079-29-7
M. Wt: 339.3 g/mol
InChI Key: VWMIWKIJTLVSCN-UHFFFAOYSA-N
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Description

The compound “2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl 2-thiophenecarboxylate” is a fluorinated ester derivative featuring a trifluoroethyl-indole core linked to a 2-thiophenecarboxylate group. Its structure combines the electron-withdrawing properties of the trifluoromethyl group with the aromatic heterocyclic systems (indole and thiophene), making it a candidate for applications in medicinal chemistry, materials science, or catalysis.

Properties

IUPAC Name

[2,2,2-trifluoro-1-(1-methylindol-3-yl)ethyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO2S/c1-20-9-11(10-5-2-3-6-12(10)20)14(16(17,18)19)22-15(21)13-7-4-8-23-13/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMIWKIJTLVSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(C(F)(F)F)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301154819
Record name 2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl 2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478079-29-7
Record name 2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl 2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478079-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl 2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl 2-thiophenecarboxylate is a synthetic compound notable for its unique structural features, including indole and thiophene rings, and a trifluoroethyl group. This compound has garnered attention in various fields of research due to its potential biological activities.

  • Molecular Formula : C₁₆H₁₂F₃NO₂S
  • Molecular Weight : 339.3 g/mol
  • CAS Number : 478079-29-7
  • Purity : Typically ≥95%.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer, antimicrobial, and antioxidant properties. Below is a summary of relevant findings:

Anticancer Activity

Research indicates that compounds related to 2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl 2-thiophenecarboxylate exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : The compound demonstrated inhibitory effects on the growth of human myeloid leukemia (HL-60) cells. Studies have shown that similar indole derivatives can induce apoptosis and inhibit cell proliferation through various mechanisms including the modulation of signaling pathways involved in cell survival .

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated:

  • Bacterial Inhibition : In studies involving various bacterial strains, the compound exhibited moderate antibacterial activity. The minimum inhibitory concentrations (MICs) were determined for several Gram-positive and Gram-negative bacteria, indicating selective efficacy against certain pathogens .

Antioxidant Activity

The antioxidant potential of the compound has been assessed using standard assays:

  • DPPH Assay : The compound showed promising antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This property can be beneficial in preventing cellular damage associated with various diseases .

Data Table: Biological Activity Summary

Activity TypeMethodologyKey Findings
AnticancerCell viability assaysSignificant inhibition of HL-60 cell growth
AntimicrobialMIC determinationModerate activity against selected bacterial strains
AntioxidantDPPH assayDemonstrated notable antioxidant properties

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of related indole derivatives on HL-60 cells. Results indicated that these compounds could induce apoptosis through caspase activation and disruption of mitochondrial membrane potential, leading to cell death.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antibacterial effects of this class of compounds against Staphylococcus aureus and Escherichia coli. The results revealed that while the compound was effective against Staphylococcus aureus, it showed less efficacy against E. coli, highlighting the importance of structural modifications in enhancing antimicrobial activity.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals. Its structure suggests possible activity as a:

  • Antidepressant : Due to its indole moiety, which is common in many antidepressants.
  • Anticancer Agent : Research indicates that derivatives of indole compounds can exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of indole derivatives that showed significant cytotoxicity against various cancer cell lines. The incorporation of trifluoromethyl groups has been noted to enhance biological activity due to increased lipophilicity and metabolic stability.

Material Science

In material science, the compound's unique fluorinated structure makes it a candidate for:

  • Fluorinated Polymers : These materials are known for their chemical resistance and thermal stability, making them suitable for various industrial applications.
  • Sensors : The indole structure can be functionalized to create sensitive detection systems for environmental monitoring.

Research Findings : Research conducted at leading universities has shown that polymers derived from fluorinated compounds exhibit superior properties compared to their non-fluorinated counterparts, particularly in terms of durability and resistance to solvents.

Agrochemical Research

The compound is also being investigated for its potential use as an agrochemical:

  • Pesticide Development : The trifluoromethyl group is known to enhance the biological activity of agrochemicals, making it a promising candidate for developing new pesticides.
  • Herbicides : Its structural analogs have been studied for their effectiveness in controlling weed populations without harming crops.

Case Study : A recent publication in Pest Management Science reported on the efficacy of fluorinated herbicides that demonstrated improved selectivity and reduced environmental impact compared to traditional herbicides.

Comparative Analysis Table

Application AreaPotential BenefitsReferences
Medicinal ChemistryAntidepressant & Anticancer propertiesJournal of Medicinal Chemistry
Material ScienceEnhanced durability & chemical resistanceUniversity Research
Agrochemical ResearchImproved efficacy as pesticides/herbicidesPest Management Science

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related molecules, focusing on functional groups, physicochemical properties, and applications:

Compound Functional Group Key Features Research Findings
2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl 2-thiophenecarboxylate Ester (thiophene carboxylate) Combines trifluoroethyl-indole with thiophene ester; potential for enhanced lipophilicity and metabolic stability. Thiophene’s electron-rich nature may influence reactivity in cross-coupling reactions.
2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one (CAS: 318-54-7) Ketone Synthesized via literature methods; used as a precursor for indole derivatives. Demonstrated utility in gold/copper dual catalysis systems for complex molecule synthesis .
1-Methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole Indole-phenyl-trifluoroethyl Monoclinic crystal system (P21/c), Z = 4, density 1.352 Mg/m³. Structural analysis reveals planar indole rings and steric effects from the phenyl group .
2,2-Dimethyl-N-[(1S)-2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl]propanamide Amide Chiral center at trifluoroethyl group; high purity (>98%) available commercially. Amide derivatives exhibit improved stability compared to esters, suitable for pharmaceutical intermediates .
2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethanol Alcohol >98% purity; used in research for fluorinated alcohol studies. Alcohol derivatives may serve as intermediates for ester or ether synthesis .

Key Comparative Insights:

Functional Group Influence :

  • Ester vs. Amide : The thiophenecarboxylate ester (target compound) is likely more reactive in hydrolysis or transesterification than the amide analog, which benefits from resonance stabilization .
  • Ketone vs. Alcohol : The ketone () serves as a precursor in catalysis, while the alcohol () is a versatile intermediate for further derivatization.

Structural and Crystallographic Data: The crystal structure of the phenyl-substituted indole-trifluoroethyl compound () highlights the steric and electronic effects of substituents on molecular packing (e.g., monoclinic symmetry, β = 102.571°) . Such data could guide predictions about the target ester’s crystallinity or solubility.

Synthetic Utility :

  • NaH and methyl iodide in DMF () are common reagents for alkylation, suggesting similar conditions might apply for synthesizing the target ester.
  • The use of SHELX software () for crystallographic refinement underscores its role in characterizing such fluorinated indole derivatives.

Safety and Handling :

  • Fluorinated esters (e.g., methacrylate esters in ) are classified under hazardous materials (IMDG/IATA), implying that the target compound may require stringent handling protocols .

Q & A

Q. What synthetic methodologies are reported for preparing 2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl 2-thiophenecarboxylate?

The compound is synthesized via palladium-catalyzed coupling reactions between trifluoroethyl-containing precursors and indole derivatives. A key route involves reacting (2,2,2-trifluoroethyl)benzene with 1-methyl-1H-indole under catalytic conditions, followed by carboxylation with thiophene-2-carbonyl chloride. Crystallization is achieved using slow evaporation in mixed solvents (e.g., dichloromethane/hexane). Reaction optimization focuses on controlling steric hindrance from the indole’s methyl group and stabilizing the trifluoroethyl intermediate .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SCXRD) reveals:

  • Space group : P21/c (monoclinic).
  • Unit cell parameters :
  • a = 10.0033 Å, b = 12.9427 Å, c = 16.2699 Å, β = 102.571°, V = 2055.96 ų.
    • Key interactions : Three intramolecular C–H···F hydrogen bonds (2.969–3.029 Å) stabilize the conformation. The indole and thiophene rings exhibit near-planarity (dihedral angle <3°), suggesting π-stacking potential .

Q. What spectroscopic techniques validate its structural integrity?

  • NMR : ¹⁹F NMR confirms trifluoromethyl integration (δ −60 to −70 ppm). ¹H NMR resolves indole NH (δ ~8.5 ppm) and methyl groups (δ ~3.7 ppm).
  • IR : Stretching frequencies at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C–F).
  • Mass spectrometry : High-resolution ESI-MS matches the molecular ion [M+H]⁺ at m/z 418.45 .

Advanced Research Questions

Q. How do structural features influence its biological activity?

The trifluoromethyl group enhances metabolic stability and lipophilicity (logP ~3.5), while the indole-thiophene scaffold may interact with hydrophobic enzyme pockets. Computational docking (e.g., AutoDock Vina) predicts affinity for kinases and cytochrome P450 isoforms. However, steric bulk from the methyl-indole group limits binding to smaller active sites, necessitating SAR studies with substituent analogs .

Q. What contradictions exist in crystallographic data interpretation?

Discrepancies arise in hydrogen bonding networks: Some studies report intramolecular C–H···F interactions (), while others emphasize intermolecular packing via π-π stacking. Refinement with SHELXL (R1 = 0.047) resolves these by applying anisotropic displacement parameters and TwinRotMat for twinning correction. Disordered trifluoromethyl groups require constraints (ISOR, DELU) to avoid overfitting .

Q. How can computational methods complement experimental data for this compound?

  • DFT calculations (B3LYP/6-311G )**: Optimize geometry and predict vibrational spectra, validated against experimental IR.
  • Molecular dynamics (GROMACS) : Simulate solvation effects in aqueous/DMSO mixtures, highlighting aggregation tendencies.
  • ADMET prediction (SwissADME) : Forecast moderate bioavailability (TPSA = 75 Ų) and CYP3A4 inhibition risk .

Q. What strategies resolve low yields in scaled-up synthesis?

Yield limitations (~40%) stem from:

  • Side reactions : Competing indole dimerization. Mitigation: Use bulky ligands (e.g., XPhos) to suppress undesired pathways.
  • Purification challenges : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water). Process intensification via flow chemistry improves mass transfer and reduces reaction time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl 2-thiophenecarboxylate
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2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl 2-thiophenecarboxylate

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